![molecular formula C18H14N2O5 B3832516 5-(4-hydroxybenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832516.png)
5-(4-hydroxybenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-(4-hydroxybenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrimidine derivative that has been synthesized using various methods and has been studied for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-(4-hydroxybenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body that are involved in various biological processes. This inhibition leads to the suppression of certain cellular activities, resulting in the potential anti-cancer, anti-inflammatory, and anti-bacterial properties of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-hydroxybenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione have been studied in various in vitro and in vivo experiments. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of certain bacteria. However, further studies are needed to fully understand the effects of the compound on the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(4-hydroxybenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential anti-cancer, anti-inflammatory, and anti-bacterial properties. This makes it a promising compound for further research in these fields. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its effects on the body.
Future Directions
There are several future directions for research on 5-(4-hydroxybenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate its potential anti-cancer, anti-inflammatory, and anti-bacterial properties and to understand its mechanism of action. Another direction is to explore its potential applications in agriculture and material science. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound on the body.
Scientific Research Applications
5-(4-hydroxybenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been studied for its potential anti-cancer, anti-inflammatory, and anti-bacterial properties. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In material science, it has been studied for its potential use as a dye, catalyst, and polymer.
properties
IUPAC Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-25-15-5-3-2-4-14(15)20-17(23)13(16(22)19-18(20)24)10-11-6-8-12(21)9-7-11/h2-10,21H,1H3,(H,19,22,24)/b13-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKPBCHMZDGLNX-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)O)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)O)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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